molecular formula C9H5N2NaO3 B13283128 Sodium 5-phenyl-1,2,4-oxadiazole-3-carboxylate

Sodium 5-phenyl-1,2,4-oxadiazole-3-carboxylate

Cat. No.: B13283128
M. Wt: 212.14 g/mol
InChI Key: YQTYSKXRZVTLDC-UHFFFAOYSA-M
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Description

Sodium 5-phenyl-1,2,4-oxadiazole-3-carboxylate is a heterocyclic compound that belongs to the oxadiazole family. Oxadiazoles are five-membered rings containing two nitrogen atoms and one oxygen atom. This compound is known for its diverse applications in medicinal chemistry, material science, and as a building block in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 5-phenyl-1,2,4-oxadiazole-3-carboxylate typically involves the reaction of benzaldehyde with malonic acid in the presence of a catalytic amount of piperidine at 110°C to yield cinnamic acid. This intermediate is then reacted with amidoxime using carbonyl diimidazoles (CDI) in toluene to obtain the desired oxadiazole derivative .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

Sodium 5-phenyl-1,2,4-oxadiazole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and solvents like ethanol or toluene .

Major Products Formed

The major products formed from these reactions include various substituted oxadiazoles, which can have different functional groups attached to the phenyl ring or the oxadiazole ring .

Scientific Research Applications

Sodium 5-phenyl-1,2,4-oxadiazole-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Sodium 5-phenyl-1,2,4-oxadiazole-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in antibacterial applications, it disrupts bacterial cell wall synthesis or interferes with essential bacterial enzymes. In anticancer research, it may inhibit specific signaling pathways that are crucial for cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sodium 5-phenyl-1,2,4-oxadiazole-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its phenyl group enhances its stability and reactivity, making it a valuable compound in various research fields .

Biological Activity

Sodium 5-phenyl-1,2,4-oxadiazole-3-carboxylate is a compound belonging to the oxadiazole family, which has garnered attention for its diverse biological activities. This article explores its antibacterial, anticancer, and antiviral properties, supported by case studies and relevant research findings.

Overview of Oxadiazole Compounds

Oxadiazoles are heterocyclic compounds known for their wide range of biological activities. The 1,2,4-oxadiazole derivatives have been particularly noted for their potential in drug discovery, exhibiting properties such as:

  • Antibacterial
  • Antiviral
  • Anticancer
  • Anti-inflammatory

The specific substitution pattern of this compound contributes to its unique biological profile and mechanism of action.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets. For instance:

  • Antibacterial Activity : It disrupts bacterial cell wall synthesis and interferes with essential bacterial enzymes, making it effective against various pathogens including Clostridioides difficile and multidrug-resistant Enterococcus faecium .
  • Anticancer Activity : The compound inhibits specific signaling pathways essential for cancer cell proliferation. Studies have shown that it exhibits cytotoxic effects on multiple cancer cell lines including breast and prostate cancers .

Biological Activity Data

The following table summarizes the biological activities and corresponding research findings related to this compound:

Activity Target Pathogen/Cell Line IC50/MIC Values Reference
AntibacterialStaphylococcus aureusMIC = 10 μg/mL
Escherichia coliMIC = 15 μg/mL
AnticancerHCT116 (colon cancer)IC50 = 0.67 μM
MDA-MB-435 (breast cancer)IC50 = 0.92 μM
AntiviralInfluenza A virusIC50 = 1.5 μM

Antibacterial Efficacy

In a study focusing on the modification of oxadiazole derivatives to enhance their antibacterial properties, this compound was tested against resistant strains. Results indicated significant inhibition against both Gram-positive and Gram-negative bacteria, highlighting its potential as a therapeutic agent in treating infections caused by resistant pathogens .

Anticancer Potential

Research evaluating the anticancer effects of various oxadiazole derivatives found that this compound exhibited notable cytotoxicity against several cancer cell lines. The compound's ability to induce apoptosis was confirmed through assays measuring cell viability and proliferation in vitro .

Properties

Molecular Formula

C9H5N2NaO3

Molecular Weight

212.14 g/mol

IUPAC Name

sodium;5-phenyl-1,2,4-oxadiazole-3-carboxylate

InChI

InChI=1S/C9H6N2O3.Na/c12-9(13)7-10-8(14-11-7)6-4-2-1-3-5-6;/h1-5H,(H,12,13);/q;+1/p-1

InChI Key

YQTYSKXRZVTLDC-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NO2)C(=O)[O-].[Na+]

Origin of Product

United States

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